REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.[Cl:6][C:7]1([C:10]([OH:20])([CH2:14][N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH2:11][C:12]#[CH:13])[CH2:9][CH2:8]1.N.C(I)C>CCCCCC.O1CCCC1>[Cl:6][C:7]1([C:10]([OH:20])([CH2:14][N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH2:11][C:12]#[C:13][CH2:1][CH3:2])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
89.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
4-(1-chlorocyclopropyl)4hydroxy-5-(1,2,4-triazol-1-yl)1-pentine
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
ClC1(CC1)C(CC#C)(CN1N=CN=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
liquid
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the end of the addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture is subsequently stirred under ammonia
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
the ammonia is evaporated off
|
Type
|
ADDITION
|
Details
|
ethyl acetate and water are added to the residue
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1(CC1)C(CC#CCC)(CN1N=CN=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |